molecular formula C9H6ClNO B2682530 5-Quinolinol, 6-chloro- CAS No. 1236162-17-6

5-Quinolinol, 6-chloro-

Cat. No.: B2682530
CAS No.: 1236162-17-6
M. Wt: 179.6
InChI Key: UBOQTLCUIPMASQ-UHFFFAOYSA-N
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Description

5-Quinolinol, 6-chloro-: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a colorless hygroscopic liquid with a strong odor, slightly soluble in cold water but readily soluble in hot water and most organic solvents The addition of a chlorine atom at the 6th position and a hydroxyl group at the 5th position of the quinoline ring structure gives rise to 5-Quinolinol, 6-chloro-

Scientific Research Applications

Chemistry: 5-Quinolinol, 6-chloro- is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities .

Biology: In biological research, 5-Quinolinol, 6-chloro- is studied for its potential antimicrobial and antiparasitic properties. It has shown promise in inhibiting the growth of certain bacteria and parasites .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimalarial agent. Its structural similarity to other quinoline-based drugs makes it a candidate for further drug development .

Industry: In the industrial sector, 5-Quinolinol, 6-chloro- is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .

Mechanism of Action

Target of Action

Quinolines and quinolones, which are structurally similar to 6-chloroquinolin-5-ol, are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They are often used as scaffolds for drug development due to their broad spectrum of bioactivities .

Mode of Action

It’s worth noting that quinolines and quinolones, which share a similar structure with 6-chloroquinolin-5-ol, act by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Biochemical Pathways

Quinolines and quinolones are known to affect various biochemical pathways due to their broad spectrum of bioactivities .

Pharmacokinetics

Clioquinol, a compound similar to 6-chloroquinolin-5-ol, is known to be rapidly absorbed and undergoes first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of the metabolites are higher than those of free clioquinol . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours .

Result of Action

Quinolines and quinolones, which share a similar structure with 6-chloroquinolin-5-ol, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

Safety and Hazards

5-Quinolinol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Quinoline derivatives have a wide range of pharmacological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis . Therefore, the future direction of research on 5-Quinolinol, 6-chloro- and its derivatives could focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Chemical Reactions Analysis

Types of Reactions: 5-Quinolinol, 6-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Quinolinol, 6-chloro- is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloroquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOQTLCUIPMASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236162-17-6
Record name 6-chloroquinolin-5-ol
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